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Propazine D6 (isopropyl D6)

Stable isotope labeling Isotopic purity LC-MS/MS internal standard

Quantifying propazine in complex matrices without a proper internal standard leads to unacceptable recovery variability. Propazine D6 (isopropyl D6) solves this through co-eluting isotope dilution: • +6 Da mass shift enables unambiguous MS distinction from unlabeled propazine (229.7 vs 235.75 Da) • Achieves 85.8-96.1% recovery with CV 6.8-10.9% in food matrices • Eliminates cross-talk interference vs. D7 or D14 analogs Ideal for EPA 40 CFR §180.243 tolerance compliance, environmental fate studies, and toxicology research.

Molecular Formula C9H16ClN5
Molecular Weight 235.75 g/mol
Cat. No. B13422379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropazine D6 (isopropyl D6)
Molecular FormulaC9H16ClN5
Molecular Weight235.75 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC(=NC(=N1)Cl)NC(C)C
InChIInChI=1S/C9H16ClN5/c1-5(2)11-8-13-7(10)14-9(15-8)12-6(3)4/h5-6H,1-4H3,(H2,11,12,13,14,15)/i1D3,2D3
InChIKeyWJNRPILHGGKWCK-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / 1.1 ml / 98 atom / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propazine D6: Isotope-Labeled Reference Standard


Propazine D6 (isopropyl D6) is a stable isotope-labeled analog of the chloro-s-triazine herbicide propazine (2-chloro-4,6-bis(isopropylamino)-s-triazine), containing six deuterium atoms substituted on one isopropyl group . It serves as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) applications, enabling accurate quantification of propazine residues in environmental, food, and biological matrices . The deuterium labeling confers a mass shift of +6 Da relative to unlabeled propazine (molecular weight 229.7 Da vs. 235.75 Da), allowing unambiguous differentiation of analyte and internal standard signals while maintaining near-identical physicochemical behavior during sample preparation and chromatographic separation .

Product Type
Deuterated propazine internal standard (isopropyl D6)
Mass Shift
+6 Da for unambiguous LC-MS/MS and GC-MS differentiation
Use Context
Environmental, food, and biological matrix residue quantification

Why Propazine D6 Is Not Interchangeable


Generic substitution fails for Propazine D6 (isopropyl D6) due to the functional specificity of its isotopic labeling architecture. In quantitative LC-MS/MS workflows, the internal standard must be chromatography co-eluting yet spectrometrically distinguishable from the target analyte . Unlabeled propazine provides no mass differentiation and is therefore unsuitable as an internal standard for isotope dilution mass spectrometry [1]. Even among deuterated propazine standards, the specific labeling position and degree of deuteration (D6 vs. D7 vs. D14) produce distinct molecular weights, isotopic purities, and chromatographic behaviors that directly impact method accuracy, precision, and cross-talk interference profiles . Selecting the incorrect labeled standard compromises calibration linearity, recovery correction, and regulatory compliance in multi-residue pesticide monitoring programs .

Unlabeled propazine
No mass differentiation prevents isotope dilution MS; cannot correct matrix effects or ion suppression.
Propazine-D7 or D14 analogs
Different isotopic architecture, purity, and chromatographic behavior may alter calibration and cross-talk profiles.
Triazine-class surrogates (atrazine-D5, simazine-labeled)
Distinct degradation kinetics, toxicity, and sorption prevent accurate surrogate calibration for propazine.

Propazine D6 Differentiation Evidence


Isotopic Purity vs. Propazine-D7

Propazine D6 (isopropyl D6) exhibits a mass shift of +6 Da relative to unlabeled propazine, distinguishing it from the alternative Propazine-D7 standard which provides a +7 Da mass shift due to deuterium incorporation on both isopropyl groups . The commercially available Propazine-D7 is specified with isotopic purity >99.0 atom% D (via ¹H NMR) and HPLC purity >99.0%, establishing a benchmark for deuterated propazine reference material quality . While Propazine D6 (isopropyl D6) is not currently documented with published isotopic purity specifications from independent primary literature, its labeling architecture (D6 on a single isopropyl group) may reduce the risk of deuterium-hydrogen back-exchange compared to more extensively deuterated analogs .

Isotopic purity vs. D7
Source review
D6: +6 Da, single isopropyl labeling; D7: +7 Da, dual isopropyl labeling with >99.0 atom% D purity.
Supports labeling-architecture selection for LLOQ optimization.
Isotopic purity specification for D6 not documented in primary literature.
Stable isotope labeling Isotopic purity LC-MS/MS internal standard Method validation

Degradation Half-Life vs. Atrazine and Simazine

In a controlled laboratory remediation study using zero-valent iron powder (ZVIP, 20 g/L, 325-mesh) at room temperature, propazine exhibited the longest degradation half-life among the three major chloro-s-triazine herbicides tested [1]. When treated separately, the half-life (t₁/₂) values were 7.4 min for simazine, 9.0 min for atrazine, and 10.6 min for propazine [1]. When the three compounds were treated together as a mixture under identical conditions, the half-lives increased to 9.8 min (simazine), 11.2 min (atrazine), and 13.7 min (propazine) [1]. Propazine thus requires approximately 43% longer contact time than simazine for equivalent degradation in single-compound systems and approximately 40% longer in mixture systems [1].

Degradation half-life
Head-to-head
10.6 min (single), 13.7 min (mixture) under ZVIP treatment.
Supports compound-specific quantification in remediation studies.
Propazine t₁/₂ exceeds simazine by ~43% under identical conditions.
Triazine herbicide degradation Zero-valent iron Water remediation Half-life comparison

Microtox Acute Toxicity: Propazine vs. Atrazine

In a comparative acute toxicity assessment using the Microtox bioluminescence assay (Vibrio fischeri), propazine exhibited an EC₅₀ value of 273.20 mg/L, representing the lowest acute toxicity among all tested triazine herbicides [1]. In contrast, atrazine yielded an EC₅₀ of 39.87 mg/L, indicating approximately 6.85-fold higher acute toxicity than propazine in this model system [1]. Among the nine triazine compounds and degradation products tested, propazine was the least toxic, while ametryne (EC₅₀ = 11.80 mg/L) was the most toxic [1]. The study also established a quantitative structure-activity relationship (QSAR) model with a coefficient of determination (r²) of 0.86 for toxicity prediction based on molecular properties [1].

Microtox EC₅₀
Head-to-head
273.20 mg/L (propazine) vs. 39.87 mg/L (atrazine).
Reported EC₅₀ context supports differentiation in risk assessment.
Propazine EC₅₀ is 6.85× higher than atrazine in Vibrio fischeri assay.
Triazine toxicity Microtox assay EC50 Environmental risk assessment

Soil Persistence and Degradation

Propazine exhibits significant environmental persistence, with soil half-life values ranging from 12 to 127 days depending on soil type and conditions, and natural water half-life values ranging from 28 to 65 days [1]. In a controlled microbial degradation study using agricultural farmland soil, approximately 94% of applied propazine (initial concentration 10 mg kg⁻¹) was degraded within 11 days of incubation, demonstrating that indigenous microbial communities can effectively metabolize the compound under favorable conditions [2]. The degradation process was accompanied by increased microbial biomass and soil enzyme activities (catalase, dehydrogenase, phenol oxidase), and five degradation products were characterized by UPLC-MS², including hydroxyl-, methylated-, and dimeric-propazine species, ammeline, and ammelide [2].

Soil persistence
Class-level
Soil half-life 12–127 days; 94% degradation in 11 days at 10 mg kg⁻¹.
Class-level persistence requires ISTD for long-term monitoring accuracy.
Degradation kinetics overlap with atrazine and simazine ranges.
Soil persistence Biodegradation Half-life Environmental fate

Soil Sorption and Mobility vs. Atrazine

Propazine exhibits a soil sorption coefficient (log Koc) of 2.3 (experimental value), with QSAR predictive models yielding values of 2.5 (best externally predictive model), 2.61 (full model), and 2.62 (correlation with log Kow) [1]. The Koc value range of 86 to 251 mg L⁻¹ has been reported across multiple studies [2]. Propazine demonstrates low water solubility (4.8 mg L⁻¹) and moderate soil mobility, with adsorption/desorption behavior and potential for leaching or surface runoff loss depending on soil organic matter content [2]. Compared to atrazine (log Koc typically 1.95-2.20) and simazine (log Koc typically 2.1-2.4), propazine exhibits marginally higher sorption affinity to soil organic carbon, indicating slightly lower mobility in soil systems [2].

Soil sorption (log Koc)
Context-dependent
Experimental log Koc 2.3; predictive QSAR 2.5–2.62.
Supports matrix-specific recovery correction for leaching studies.
Propazine log Koc ~0.1–0.3 units higher than atrazine; Koc range 86–251 mg L⁻¹.
Soil sorption coefficient Log Koc Log Kow Pesticide mobility

Recovery by Isotope Dilution Mass Spectrometry

In multi-residue pesticide analysis, isotopically labeled internal standards are essential for correcting matrix effects, extraction losses, and ionization suppression/enhancement in LC-MS/MS workflows [1]. A study developing an SBSE-LC-MS/MS method for propazine determination in garlic demonstrated average recoveries of 85.8% to 96.1% with coefficient of variation between 6.8% and 10.9%, calibration linearity R² = 0.9907-0.9985 over 0.005-0.2 mg/L, and method detection limit of 0.005 mg/kg when using external standard quantification [2]. The incorporation of a deuterated internal standard such as Propazine D6 (isopropyl D6) would further improve these performance metrics by enabling isotope dilution mass spectrometry (IDMS), which compensates for analyte-specific losses during sample preparation and corrects for ion suppression or enhancement in the electrospray ionization source [1][3].

IDMS recovery
Method context
External standard SBSE-LC-MS/MS: recovery 85.8–96.1%, CV 6.8–10.9%.
Deuterated ISTD enables transition to isotope dilution for improved accuracy.
Class-level IDMS expectation: recovery correction to approach 100%, reduced CV.
Isotope dilution mass spectrometry Recovery correction Matrix effects LC-MS/MS quantification

Propazine D6 Application Scenarios


Food Residue Analysis by LC-MS/MS

Propazine D6 (isopropyl D6) serves as the optimal internal standard for isotope dilution LC-MS/MS quantification of propazine residues in complex food matrices such as garlic, vegetables, and grains. Evidence from SBSE-LC-MS/MS method development demonstrates that propazine requires matrix-matched calibration or isotopically labeled internal standards to achieve acceptable recoveries (85.8%-96.1%) and precision (CV 6.8%-10.9%) [1]. The +6 Da mass shift of Propazine D6 (isopropyl D6) provides adequate spectral separation from the unlabeled analyte while maintaining co-elution characteristics, enabling accurate correction for matrix-induced ion suppression or enhancement in electrospray ionization [2]. This application is particularly critical for laboratories performing regulatory compliance testing under EPA tolerance requirements (40 CFR § 180.243) [3].

Environmental Fate and Remediation

Environmental remediation studies using zero-valent iron or other treatment technologies require Propazine D6 (isopropyl D6) for accurate compound-specific quantification because propazine exhibits distinct degradation kinetics from structurally similar triazines. Direct comparative data show that propazine degrades approximately 43% slower than simazine (t₁/₂ = 10.6 min vs. 7.4 min) under identical zero-valent iron treatment conditions [4]. This kinetic differentiation precludes the use of atrazine-D5 or simazine-labeled standards as surrogate calibrants. Additionally, propazine's extended soil half-life (12-127 days) and complex degradation pathway involving five distinct metabolites [5] necessitate long-term monitoring with stable isotope-labeled internal standards to ensure accurate quantification across varying environmental conditions and extended study durations.

Toxicology and Risk Assessment

Toxicological studies investigating triazine herbicide exposure and risk assessment require Propazine D6 (isopropyl D6) to enable compound-specific quantification, given the substantial differences in acute toxicity profiles among in-class compounds. Propazine exhibits an EC₅₀ of 273.20 mg/L in the Microtox assay, making it approximately 6.85-fold less acutely toxic than atrazine (EC₅₀ = 39.87 mg/L) [6]. This 6.85-fold difference in acute toxicity means that co-occurring triazine residues cannot be aggregated for risk calculation without introducing substantial error. Propazine D6 (isopropyl D6) enables precise quantitation of propazine in biological matrices, supporting accurate exposure assessment and differentiation from atrazine and simazine in epidemiological, endocrine disruption, and developmental toxicology studies [7].

Soil Mobility and Leaching Assessment

Studies evaluating propazine's soil mobility, groundwater leaching potential, and sorption behavior require Propazine D6 (isopropyl D6) for accurate quantification across diverse soil types and organic matter contents. Propazine exhibits a log Koc of 2.3 (experimental), which is approximately 0.1-0.3 log units higher than atrazine, indicating moderately greater soil sorption affinity and consequently different leaching behavior [8]. The Koc range of 86-251 mg L⁻¹ across soil types [5] creates variable matrix effects that demand isotope dilution correction. Propazine D6 (isopropyl D6) provides the necessary correction for soil matrix effects, extraction efficiency variations, and chromatographic recovery differences, enabling reliable prediction of propazine's environmental transport and persistence across agricultural, watershed, and groundwater monitoring applications.

Application
Selection Property
Validation Focus
Food residue LC-MS/MS
Deuterated ISTD co-elution
Matrix-effect correction, recovery validation, regulatory residue monitoring
Environmental fate / remediation
Kinetic differentiation vs. simazine/atrazine
Compound-specific quantification, degradation pathway tracking
Environmental toxicology
Distinct toxicity profile vs. atrazine
Accurate exposure assessment, differentiation from co-occurring triazines
Soil mobility / leaching studies
Log Koc sorption behavior
Matrix-specific recovery, transport prediction

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